molecular formula C19H15N3O4 B12209289 7-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide

7-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B12209289
M. Wt: 349.3 g/mol
InChI Key: XHUHGIOSDSRBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems used.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Properties

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

7-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H15N3O4/c1-24-14-9-5-8-13-10-15(25-17(13)14)19(23)20-11-16-21-18(22-26-16)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,20,23)

InChI Key

XHUHGIOSDSRBRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.